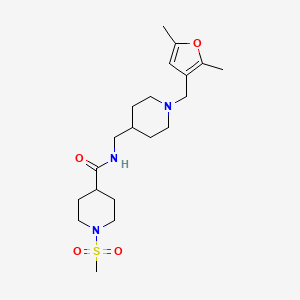

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a bis-piperidine scaffold with distinct functional groups:

- Methylsulfonyl group (-SO₂CH₃): Enhances solubility and may influence receptor binding via polar interactions.

- 2,5-Dimethylfuran-3-ylmethyl substituent: A lipophilic aromatic moiety that could improve membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4S/c1-15-12-19(16(2)27-15)14-22-8-4-17(5-9-22)13-21-20(24)18-6-10-23(11-7-18)28(3,25)26/h12,17-18H,4-11,13-14H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJETNMVNYHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly referred to as compound 1235289-95-8, is a complex organic molecule with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H33N3O4S, with a molecular weight of approximately 411.56 g/mol. The structure features a piperidine core, which is known for its diverse biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H33N3O4S |

| Molecular Weight | 411.5587 g/mol |

| CAS Number | 1235289-95-8 |

| SMILES Notation | O=C(C1CCN(CC1)S(=O)(=O)C)NCC1CCN(CC1)Cc1cc(oc1C)C |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that compounds with similar piperidine structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and are targets for therapeutic intervention in conditions like Alzheimer's disease and urinary tract infections .

- Antibacterial Properties : Studies have shown that related compounds demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

- Hypoglycemic Effects : Some piperidine derivatives are noted for their ability to regulate plasma glucose levels, indicating potential use in diabetes management .

Pharmacological Effects

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Antimicrobial Activity : The compound's structural components may enhance its interaction with bacterial cell membranes or inhibit vital metabolic pathways.

- Neuroprotective Effects : Through AChE inhibition, this compound could potentially offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

Study on Antibacterial Activity

In a study evaluating the antibacterial properties of piperidine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with IC50 values demonstrating their potency . This reinforces the potential application of this compound in antimicrobial therapies.

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of piperidine-based compounds found that several derivatives showed promising results as AChE inhibitors. The most active compounds had IC50 values ranging from 0.63 to 2.14 µM, highlighting the potential for developing new treatments for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with piperidine-based analogs reported in opioid and antiviral research. Below is a detailed analysis:

Comparison with Fentanyl Analogs (Opioid Receptor Agonists)

and list fentanyl derivatives with piperidine backbones modified for enhanced μ-opioid receptor affinity. Key differences include:

Implications :

- The absence of aromatic fluorophenyl groups in the target compound suggests it lacks classical opioid activity.

Comparison with SARS-CoV-2 Inhibitors (Piperidine Carboxamides)

highlights piperidine-4-carboxamide derivatives as SARS-CoV-2 inhibitors, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide . Key contrasts:

Implications :

- The dimethylfuran group in the target compound may offer superior metabolic stability compared to naphthalene-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.